REACTION_SMILES
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[CH3:23][OH:24].[CH:12]([Cl:13])([Cl:14])[Cl:15].[K+:17].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH:7]=[O:8])[cH:9][cH:10][cH:11]1.[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[OH-:16]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH:7]([OH:8])[C:12]([Cl:13])([Cl:14])[Cl:15])[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc(C(O)C(Cl)(Cl)Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |